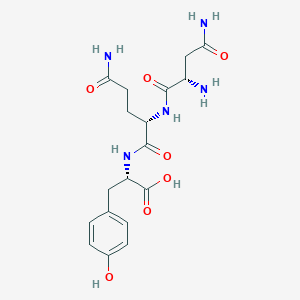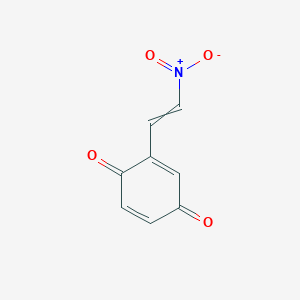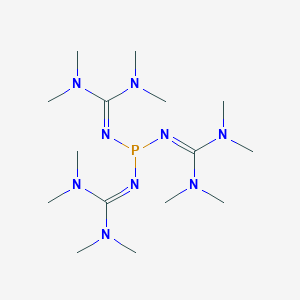
Guanidine, N'',N''''',N''''''''-phosphinidynetris[N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-]: is a highly specialized compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure and reactivity, making it a valuable component in synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or the catalytic guanylation of amines. Transition-metal-catalyzed methods are also employed to achieve the desired guanidine structures. For instance, the catalytic guanylation reaction of amines with carbodiimides can be performed under mild conditions to yield multisubstituted guanidines .
Industrial Production Methods: Industrial production of guanidine derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a ligand and reducing agent in various polymerization reactions. It has been employed in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate, demonstrating its versatility in synthetic applications .
Biology and Medicine: Guanidine derivatives are known for their biological activity, including their role as DNA-intercalators and kinase inhibitors. These properties make them valuable in medicinal chemistry for the development of therapeutic agents .
Industry: In the industrial sector, guanidine compounds are used in the production of plastics, explosives, and other materials. Their strong basicity and reactivity make them suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] involves its interaction with molecular targets such as DNA and enzymes. The compound can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules. This interaction is often driven by the high basicity and planarity of the guanidine moiety .
Vergleich Mit ähnlichen Verbindungen
Guanidine: A simpler compound with the formula HNC(NH2)2, used in the production of plastics and explosives.
N,N,N’,N’-Tetramethylguanidine: A related compound used as a base in organic synthesis.
Uniqueness: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] is unique due to its multisubstituted structure, which enhances its reactivity and versatility in various applications. Its ability to act as both a ligand and reducing agent sets it apart from simpler guanidine derivatives .
Eigenschaften
CAS-Nummer |
210483-30-0 |
|---|---|
Molekularformel |
C15H36N9P |
Molekulargewicht |
373.48 g/mol |
IUPAC-Name |
2-bis[bis(dimethylamino)methylideneamino]phosphanyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C15H36N9P/c1-19(2)13(20(3)4)16-25(17-14(21(5)6)22(7)8)18-15(23(9)10)24(11)12/h1-12H3 |
InChI-Schlüssel |
XNRHGNWRXRUOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NP(N=C(N(C)C)N(C)C)N=C(N(C)C)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


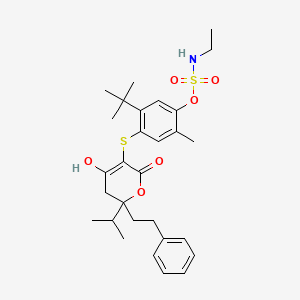
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
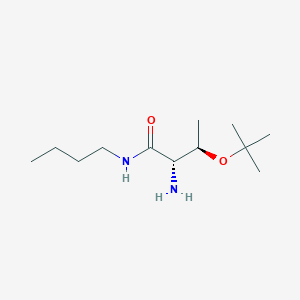
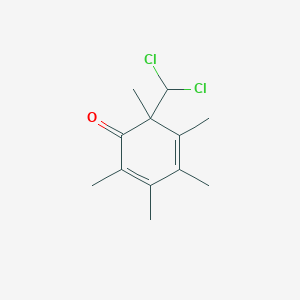
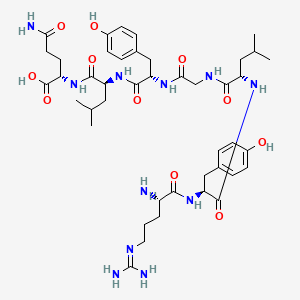
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
